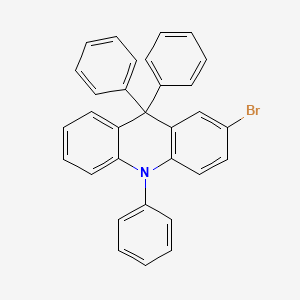

2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine

Description

However, derivatives of 9,10-dihydroacridine with bromine and phenyl substituents are widely studied, such as 2-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine (CAS: 1319720-64-3), which is well-documented in the evidence . This analysis assumes the target compound shares structural and functional similarities with these derivatives.

Properties

Molecular Formula |

C31H22BrN |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

2-bromo-9,9,10-triphenylacridine |

InChI |

InChI=1S/C31H22BrN/c32-25-20-21-30-28(22-25)31(23-12-4-1-5-13-23,24-14-6-2-7-15-24)27-18-10-11-19-29(27)33(30)26-16-8-3-9-17-26/h1-22H |

InChI Key |

XXRPOUCLWRPSQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine typically involves the bromination of 9,9,10-triphenyl-9,10-dihydroacridine. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the acridine core.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming larger polycyclic structures.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine depends on its specific application. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes . The bromine atom and phenyl groups can also interact with various molecular targets, influencing the compound’s biological activity . In electronic applications, the compound’s structure allows it to participate in charge transport and light-emitting processes .

Comparison with Similar Compounds

Structural and Electronic Modifications

Key derivatives of 9,10-dihydroacridine include:

Photophysical and Thermal Properties

Thermal Stability :

Photoluminescence (PL) and TADF :

- DMAC-based emitters (e.g., TRZ-DDMAc) show blue emission (λem ~450 nm) with ΔEST < 0.2 eV, enabling efficient TADF .

- Brominated derivatives (e.g., BMAT) exhibit redshifted emission (λem ~500 nm) due to enhanced charge transfer .

- DPAC-OXD derivatives achieve higher PLQY (up to 37% in toluene) compared to DMAC analogs .

Device Performance in OLEDs

Key Observations :

Steric Effects : DPAC derivatives (9,9-diphenyl) exhibit reduced aggregation compared to DMAC (9,9-dimethyl), enhancing device longevity .

Halogen Impact : Bromine in 2-Bromo-DMAC increases spin-orbit coupling, improving intersystem crossing (ISC) for TADF and scintillation .

Donor-Acceptor Design: Incorporating oxadiazole or triazine acceptors with dihydroacridine donors optimizes charge balance in OLEDs .

Limitations and Challenges

Biological Activity

2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 364.29 g/mol. The compound features a bromine atom at the 2-position of the acridine structure, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Studies suggest that it may function as an inhibitor of receptor interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory responses and programmed cell death pathways. Inhibition of RIPK1 can lead to reduced necroptosis and inflammation in various disease models .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that acridine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress . The compound's structural characteristics may enhance its potency against specific cancer cell lines.

Study on RIPK1 Inhibition

In a study examining the effects of RIPK1 inhibitors on neurodegenerative diseases, it was found that compounds like this compound significantly reduced neuronal cell death in models of Alzheimer's disease. The mechanism involved the modulation of necroptotic pathways and reduction of inflammatory cytokines .

Fluorescence Staining Applications

Another notable application of acridine derivatives is their use in fluorescence microscopy. For instance, acridine orange staining has been utilized to assess autophagy levels in cells treated with various compounds. The ability of acridine derivatives to intercalate with DNA allows for the visualization of cellular processes and the evaluation of compound efficacy in inducing autophagy .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine, and how can purity be ensured?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitution. For example, brominated dihydroacridine precursors are reacted with aryl boronic acids or halides under inert conditions. Key steps include:

- Using Pd(OAc)₂ or Pd(dba)₂ with ligands like P(t-Bu)₃·HBF₄ for efficient coupling .

- Optimizing reaction time and temperature (e.g., 80–110°C in toluene) to minimize side products .

- Purification via column chromatography followed by sublimation (for >99% purity) to remove residual catalysts or unreacted starting materials .

Q. Which analytical techniques are critical for verifying the structural and chemical integrity of this compound?

- ¹H/¹³C NMR : Confirms substitution patterns and bromine positioning via coupling constants and integration ratios .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br’s characteristic M+2 peak) .

- Elemental analysis : Ensures stoichiometric accuracy, particularly for C, H, N, and Br content .

- Differential scanning calorimetry (DSC) : Assesses thermal stability (Tg > 150°C for most dihydroacridine derivatives) .

Advanced Research Questions

Q. How does bromine substitution at the 2-position influence the compound’s electronic properties as a host material in PHOLEDs?

Bromine introduces electron-withdrawing effects , altering the HOMO/LUMO levels and triplet energy (ET):

- In 9,9,10-triphenyl derivatives, bromine reduces intermolecular charge transfer (ICT) , preserving ET > 2.5 eV for efficient energy transfer to red phosphors like Ir(MDQ)₂(acac) .

- Compared to dimethyl analogs (e.g., 9,9-dimethyl-9,10-dihydroacridine), the triphenyl-brominated structure enhances molecular rigidity , suppressing non-radiative decay in devices .

Q. What experimental strategies address discrepancies in reported photoluminescence quantum yields (PLQY) for dihydroacridine-based emitters?

- Film morphology control : Use solvent vapor annealing to minimize aggregation-induced quenching .

- Doping optimization : Adjust guest-host ratios (e.g., 5–20 wt%) to balance Förster resonance energy transfer (FRET) and concentration quenching .

- Standardized PLQY measurement : Employ integrating spheres with calibrated excitation sources to reduce inter-lab variability .

Q. How can the bromine substituent enable site-selective functionalization in electrophilic borylation reactions?

- Bromine’s steric and electronic effects direct borylation to specific C–H sites. For example, in acridan derivatives, bulky 9,9-diphenyl groups shift borylation from the acridine core to para-positions on peripheral aryl rings .

- Substituent tuning : Replacing triphenyl with smaller groups (e.g., methyl) alters selectivity, enabling modular synthesis of boronated derivatives for OLED applications .

Q. What mechanistic insights explain the compound’s role in thermally activated delayed fluorescence (TADF) systems?

- The twisted donor-acceptor architecture (e.g., dihydroacridine donor with bromophenyl acceptor) creates a small ΔEST (<0.3 eV), facilitating reverse intersystem crossing (RISC) .

- Aggregation-induced emission (AIE) : Bulky substituents (triphenyl groups) suppress π-π stacking, enhancing solid-state PLQY (>70% in doped films) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting triplet energy values for structurally similar dihydroacridine derivatives?

- Measurement techniques : Solution-based vs. thin-film measurements yield different ET values due to solvatochromic effects .

- Substituent effects : Electron-withdrawing groups (e.g., Br) lower ET compared to electron-donating groups (e.g., methyl), necessitating careful comparison of substituent patterns .

Methodological Recommendations

- For device fabrication : Use this compound as a host in red PHOLEDs with Ir(MDQ)₂(acac) guests, achieving EQEs >20% via balanced hole/electron transport .

- For synthetic scalability : Replace Pd catalysts with cheaper Ni-based alternatives in cross-coupling reactions, though reaction times may increase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.